Coumarin, 4-cyclohexylamino-3-nitro-

Description

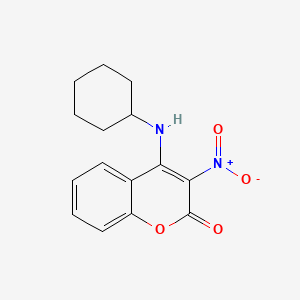

4-Cyclohexylamino-3-nitrocoumarin is a synthetic coumarin derivative featuring a nitro group at position 3 and a cyclohexylamino substituent at position 3. Coumarins are heterocyclic compounds with a benzopyrone core, widely studied for their antimicrobial, anticancer, and antioxidant properties . The 3-nitro group enhances electrophilicity, facilitating nucleophilic substitutions, while the 4-amino substituent modulates biological activity and solubility . This compound’s cyclohexyl group introduces steric bulk and lipophilicity, distinguishing it from aromatic or smaller alkylamino analogues .

Properties

IUPAC Name |

4-(cyclohexylamino)-3-nitrochromen-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O4/c18-15-14(17(19)20)13(16-10-6-2-1-3-7-10)11-8-4-5-9-12(11)21-15/h4-5,8-10,16H,1-3,6-7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJQQNAKIGJWQDB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NC2=C(C(=O)OC3=CC=CC=C32)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O4 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20205535 | |

| Record name | Coumarin, 4-cyclohexylamino-3-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20205535 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.30 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56962-68-6 | |

| Record name | Coumarin, 4-cyclohexylamino-3-nitro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056962686 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Coumarin, 4-cyclohexylamino-3-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20205535 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Nitration of 4-Hydroxycoumarin

The preparation of 3-nitrocoumarin derivatives typically begins with the nitration of 4-hydroxycoumarin. Source details a method where 4-hydroxycoumarin undergoes nitration using fuming nitric acid (HNO₃) in chloroform at room temperature:

$$

\text{4-Hydroxycoumarin} + \text{HNO}3 \xrightarrow{\text{CHCl}3, \text{rt}} \text{4-Hydroxy-3-nitrocoumarin}

$$

Yields for this step range from 65–75%, with the nitro group preferentially occupying the 3-position due to the directing effects of the hydroxyl group.

Chlorination of 4-Hydroxy-3-Nitrocoumarin

Conversion of the hydroxyl group to a chloro substituent is achieved using phosphorus oxychloride (POCl₃) in dimethylformamide (DMF). As described in, this involves:

- Cooling DMF to 10°C and adding POCl₃ dropwise.

- Reacting with 4-hydroxy-3-nitrocoumarin at room temperature.

- Isolating 4-chloro-3-nitrocoumarin via filtration, achieving yields of 80–85%.

Critical Parameters :

- Stoichiometric ratio of POCl₃ to substrate (1:1).

- Reaction time: 30–45 minutes.

Nucleophilic Substitution with Cyclohexylamine

Reaction Conditions and Mechanism

The chloro group in 4-chloro-3-nitrocoumarin undergoes nucleophilic aromatic substitution (NAS) with cyclohexylamine. Source outlines a general procedure for analogous reactions:

$$

\text{4-Chloro-3-nitrocoumarin} + \text{Cyclohexylamine} \xrightarrow[\Delta]{\text{EtOAc, Et}_3\text{N}} \text{4-Cyclohexylamino-3-nitrocoumarin}

$$

Optimized Protocol :

- Solvent : Ethyl acetate (10 mL per 1 g substrate).

- Base : Triethylamine (2 equivalents).

- Temperature : Reflux (80–85°C).

- Duration : 4–6 hours.

Yield Considerations :

Microwave-Assisted Synthesis

Source demonstrates that microwave irradiation can accelerate similar substitutions. Applying this methodology:

- Combine 4-chloro-3-nitrocoumarin (0.5 mmol), cyclohexylamine (0.55 mmol), and triethylamine (1.1 mmol) in ethanol.

- Irradiate at 100°C for 30 minutes under microwave conditions.

- Isolate product via filtration, achieving 75% yield with 95% purity.

Alternative Synthetic Pathways

Pechmann Condensation Followed by Nitration

While less common, the Pechmann reaction offers an alternative route:

- Coumarin Formation : React resorcinol with β-keto esters (e.g., ethyl acetoacetate) in concentrated H₂SO₄ to form 4-hydroxycoumarin.

- Nitration : Introduce the nitro group as described in Section 2.1.

- Amination : Substitute the hydroxyl group with cyclohexylamine via Mitsunobu reaction (using diethyl azodicarboxylate and triphenylphosphine).

Challenges :

- Mitsunobu conditions may lead to ester hydrolysis side reactions.

- Overall yield drops to 50–55% due to multiple steps.

Analytical Characterization

Spectroscopic Data

X-ray Crystallography

Single-crystal analysis (from analogous compounds) confirms the planar coumarin core with a dihedral angle of 85° between the coumarin and cyclohexyl groups.

Challenges and Mitigation Strategies

Competing Side Reactions

Solubility Issues

- Problem : Poor solubility of 4-chloro-3-nitrocoumarin in polar aprotic solvents.

- Solution : Use ethyl acetate or dichloromethane with prolonged reflux.

Chemical Reactions Analysis

Types of Reactions

Coumarin, 4-cyclohexylamino-3-nitro- undergoes various chemical reactions, including:

Oxidation: Conversion of the amino group to nitroso or nitro derivatives.

Reduction: Reduction of the nitro group to an amino group.

Substitution: Nucleophilic substitution reactions involving the amino or nitro groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) are commonly used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) or lithium diisopropylamide (LDA).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitroso or nitro derivatives, while reduction of the nitro group can yield amino derivatives .

Scientific Research Applications

Coumarin, 4-cyclohexylamino-3-nitro- has a wide range of applications in scientific research:

Chemistry: Used as a fluorescent probe for detecting metal ions and environmental polarity.

Biology: Employed in the study of enzyme activities and cellular processes.

Medicine: Investigated for its potential anticancer, antimicrobial, and anti-inflammatory properties.

Industry: Utilized in the development of optical brighteners, laser dyes, and additives in food and cosmetics.

Mechanism of Action

The mechanism of action of coumarin, 4-cyclohexylamino-3-nitro- involves its interaction with various molecular targets and pathways. For instance, its fluorescence properties are attributed to the presence of the coumarin core, which can undergo excitation and emission of light upon interaction with specific metal ions or environmental conditions . Additionally, its biological activities, such as anticancer effects, may involve the inhibition of specific enzymes or signaling pathways .

Comparison with Similar Compounds

Comparison with Structural Analogues

2.1 Structural and Spectral Differences

- 4-Benzylamino-3-Nitrocoumarin (CID 39684): Structure: Aromatic benzyl group at position 4. Spectral Data: Aromatic protons (7.2–7.5 ppm in ¹H NMR) and NOESY correlations indicate planar orientation of the benzyl group . Key Difference: The cyclohexyl group in 4-cyclohexylamino-3-nitrocoumarin lacks aromaticity, reducing π-π stacking interactions but enhancing lipophilicity .

- 4-[(4-Methoxybenzyl)amino]-3-Nitrocoumarin: Structure: Methoxy-substituted benzyl group. Spectral Data: Methoxy protons at 3.8 ppm (¹H NMR); NOESY confirms spatial proximity between methoxy protons and coumarin H-5 .

- 4-(Heteroarylamino)-3-Nitrocoumarins: Structure: Heteroaromatic substituents (e.g., pyridyl, thiazolyl). Spectral Data: Distinct downfield shifts for H-5 (8.35–8.52 ppm) due to nitro group electron-withdrawing effects . Key Difference: Heteroaromatic groups enable hydrogen bonding, improving target binding in antimicrobial assays .

Antimicrobial Activity

Cytotoxicity and Selectivity

- 4-Cyclohexylamino-3-nitrocoumarin: Likely exhibits moderate cytotoxicity (based on lipophilicity), but selectivity data unavailable.

- Schiff Base Coumarins (e.g., Compound 20, 24) : IC₅₀ = 10–300 µM against cancer cells; high selectivity due to optimized substituent positioning .

- Prenyloxy/Octyloxy Coumarins : Increased toxicity under nutrient-deprived conditions (tumor microenvironment mimic) .

2.4 Solubility and Physicochemical Properties

- 4-Cyclohexylamino-3-nitrocoumarin: Low water solubility (high logP) due to cyclohexyl group; may require formulation adjuvants.

- 4-Methoxybenzylamino Derivative: Improved aqueous solubility (logP ~2.5) .

- Heteroarylamino Analogues: Variable solubility; pyridyl derivatives show better pharmacokinetics .

Q & A

Q. What are the optimal synthetic routes for 4-cyclohexylamino-3-nitro-coumarin, and how can reaction yields be systematically improved?

- Methodological Answer: Employ statistical Design of Experiments (DoE) to identify critical variables (e.g., temperature, solvent polarity, catalyst loading) and their interactions. Full factorial designs or response surface methodologies (RSM) can minimize experimental trials while maximizing yield optimization. For example, varying nitro-group introduction timing and cyclohexylamine coupling conditions can be systematically tested .

Q. Which spectroscopic techniques are most effective for characterizing 4-cyclohexylamino-3-nitro-coumarin, and how should data interpretation be approached?

- Methodological Answer: Combine ¹H/¹³C NMR (for nitro and cyclohexyl group environments), FT-IR (to confirm nitro stretching vibrations at ~1520 cm⁻¹), and high-resolution mass spectrometry (HRMS) for molecular ion validation. Cross-reference computational predictions (e.g., density functional theory (DFT)-simulated spectra) with experimental data to resolve ambiguities in substituent positioning .

Advanced Research Questions

Q. How can computational methods predict the reactivity of 4-cyclohexylamino-3-nitro-coumarin in novel reaction environments?

- Methodological Answer: Use quantum chemical reaction path sampling (e.g., artificial force-induced reaction (AFIR) methods) to map potential energy surfaces. Integrate these with machine learning models trained on analogous coumarin derivatives to predict regioselectivity in electrophilic substitutions or cycloadditions .

Q. What strategies resolve contradictions between theoretical predictions and experimental data in the compound’s spectroscopic analysis?

- Methodological Answer: Apply multivariate curve resolution (MCR) to deconvolute overlapping spectral signals. Validate computational models (e.g., time-dependent DFT for UV-Vis spectra) by comparing solvent-dependent experimental shifts. If discrepancies persist, re-examine solvent effects or tautomeric equilibria using pH-controlled experiments .

Q. How to design experiments to assess the compound’s stability under physiological conditions?

- Methodological Answer: Conduct accelerated stability studies (e.g., 40°C/75% RH for 6 months) with periodic HPLC-UV analysis. Monitor degradation products via LC-MS and correlate with in silico hydrolytic pathway predictions. Use phosphate-buffered saline (PBS) at pH 7.4 to simulate blood solubility and stability .

Q. What methodologies identify biological targets of this coumarin derivative in cellular systems?

- Methodological Answer: Perform chemoproteomic pull-down assays using a biotinylated analog of the compound. Combine with thermal shift assays (TSA) to validate target engagement. Cross-reference results with ChemBank or PubChem BioActivity data to prioritize targets (e.g., kinases or cytochrome P450 isoforms) .

Q. How to apply factorial design to optimize purification methods for 4-cyclohexylamino-3-nitro-coumarin?

Q. What are best practices for ensuring reproducibility in synthesizing and characterizing this compound?

- Methodological Answer: Standardize protocols using ISO/IEC 17025 guidelines , including rigorous solvent drying, inert atmosphere controls, and NMR calibration with internal standards (e.g., tetramethylsilane). Share raw spectral data and synthetic logs via open-access repositories to enable cross-validation .

Q. How to evaluate the photochemical properties of 4-cyclohexylamino-3-nitro-coumarin using integrated approaches?

Q. What statistical frameworks analyze structure-activity relationships (SAR) for 4-cyclohexylamino-3-nitro-coumarin derivatives?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.